Cas no 5558-68-9 (2,2-Diphenyl-mutyronitrile)

2,2-Diphenyl-butyronitrile is a nitrile-based organic compound characterized by its diphenyl-substituted structure, which imparts stability and versatility in synthetic applications. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its rigid aromatic framework enhances reactivity in nucleophilic substitution and condensation reactions, while the nitrile group offers functionalization potential for further derivatization. The compound's high purity and consistent performance make it suitable for precision research and industrial processes. Its thermal and chemical stability further ensures reliability in demanding reaction conditions. Applications include use as a building block in heterocyclic chemistry and as a precursor for advanced materials.
2,2-Diphenyl-mutyronitrile structure
2,2-Diphenyl-mutyronitrile structure
商品名:2,2-Diphenyl-mutyronitrile
CAS番号:5558-68-9
MF:C16H15N
メガワット:221.297
CID:380048
PubChem ID:79678

2,2-Diphenyl-mutyronitrile 化学的及び物理的性質

名前と識別子

    • Benzeneacetonitrile, a-ethyl-a-phenyl-
    • 2,2-diphenylbutanenitrile
    • 2,2-Diphenyl-butyronitril
    • 2,2-diphenyl-butyronitrile
    • 2,2-Diphenylbutyronitrile
    • 2,2-Diphenyl-Mutyronitrile
    • AC1L2XWI
    • AC1Q2RUK
    • AC1Q4QO3
    • CTK5A3847
    • Ethyldiphenylacetonitrile
    • NSC62705
    • SureCN3979738
    • NSC-62705
    • NS00033345
    • SCHEMBL3979738
    • NSC 62705
    • Benzeneacetonitrile, .alpha.-ethyl-.alpha.-phenyl-
    • 5558-68-9
    • AKOS022506481
    • DTXSID60204128
    • NQCFFHSZJWFYEU-UHFFFAOYSA-N
    • FT-0609294
    • EINECS 226-926-7
    • 2,2-Diphenyl-mutyronitrile
    • インチ: InChI=1S/C16H15N/c1-2-16(13-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3
    • InChIKey: NQCFFHSZJWFYEU-UHFFFAOYSA-N
    • ほほえんだ: CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 221.12055
  • どういたいしつりょう: 221.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.8Ų
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4
  • ひょうめんでんか: 0

じっけんとくせい

  • PSA: 23.79

2,2-Diphenyl-mutyronitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D496295-250mg
2,2-Diphenyl-mutyronitrile
5558-68-9
250mg
$ 70.00 2022-06-05
TRC
D496295-2.5g
2,2-Diphenyl-mutyronitrile
5558-68-9
2.5g
$ 365.00 2022-06-05
TRC
D496295-500mg
2,2-Diphenyl-mutyronitrile
5558-68-9
500mg
$ 95.00 2022-06-05

2,2-Diphenyl-mutyronitrile 関連文献

2,2-Diphenyl-mutyronitrileに関する追加情報

Recent Advances in the Study of 2,2-Diphenyl-mutyronitrile (CAS: 5558-68-9): A Comprehensive Research Brief

2,2-Diphenyl-mutyronitrile (CAS: 5558-68-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and pharmacological potential.

One of the key areas of research involving 2,2-Diphenyl-mutyronitrile is its application in the synthesis of novel pharmaceutical agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a precursor in the development of kinase inhibitors, which are critical in the treatment of various cancers. The compound's unique structure allows for the introduction of diverse functional groups, enabling the creation of highly specific and potent inhibitors.

In addition to its synthetic applications, recent investigations have explored the pharmacological properties of 2,2-Diphenyl-mutyronitrile. Research conducted at the University of Cambridge (2024) revealed its potential as a modulator of the NF-κB signaling pathway, which plays a central role in inflammation and immune responses. These findings suggest that the compound could serve as a lead structure for the development of anti-inflammatory drugs.

Another notable advancement is the development of novel analytical methods for the detection and quantification of 2,2-Diphenyl-mutyronitrile in complex biological matrices. A team at the Massachusetts Institute of Technology (MIT) recently published a high-performance liquid chromatography (HPLC) method that offers improved sensitivity and selectivity for this compound, facilitating its study in pharmacokinetic and pharmacodynamic research.

Despite these promising developments, challenges remain in the optimization of 2,2-Diphenyl-mutyronitrile's pharmacological profile. Issues such as bioavailability and metabolic stability are currently under investigation, with several research groups exploring structural modifications to enhance its drug-like properties. Collaborative efforts between academia and industry are expected to drive further progress in this area.

In conclusion, 2,2-Diphenyl-mutyronitrile (CAS: 5558-68-9) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential pharmacological applications make it a valuable target for ongoing and future studies. The integration of advanced analytical techniques and innovative synthetic strategies will likely uncover new opportunities for its use in drug discovery and development.

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